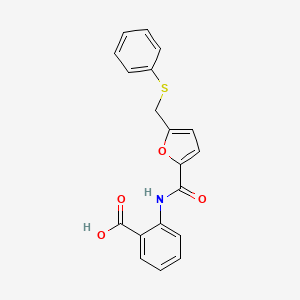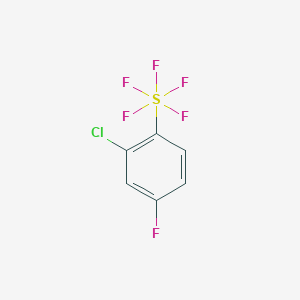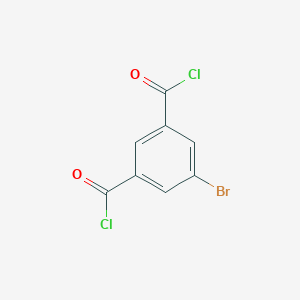
methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is an intriguing compound with a complex structure. It combines the dihydroisoquinoline and pyrazole moieties, providing a range of reactivity and potential applications in scientific research. Known for its multifaceted chemical properties, it finds uses in various fields including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate involves several key steps:
Formation of the Dihydroisoquinoline Moiety: : Starting from a substituted benzaldehyde and amine, the dihydroisoquinoline core is formed through a Pictet-Spengler reaction.
Sulfonylation: : The dihydroisoquinoline is then sulfonylated using a sulfonyl chloride in the presence of a base to protect the nitrogen atom.
Pyrazole Formation: : The 1-(2-methylbenzyl) pyrazole is synthesized via cyclization of a hydrazine derivative with a β-ketoester.
Coupling Reaction: : The final step involves coupling the sulfonylated dihydroisoquinoline with the pyrazole carboxylate through an esterification reaction, using a suitable coupling reagent like EDCI.
Industrial Production Methods
Industrial synthesis may employ optimized conditions for scale-up, including:
Continuous Flow Chemistry: : Utilizing continuous flow reactors to handle the multiple-step synthesis efficiently.
Catalysis: : Leveraging catalytic systems to enhance reaction rates and yields.
Green Chemistry Principles: : Implementing environmentally friendly solvents and conditions to minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage of the pyrazole ring under strong oxidizing conditions.
Reduction: : Hydrogenation may reduce the dihydroisoquinoline moiety to form the fully saturated isoquinoline derivative.
Substitution: : The sulfonyl group can be substituted with nucleophiles, providing a pathway to derivatives with varied properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Nucleophiles like thiols, amines, or alcohols under basic conditions.
Major Products
Oxidation Products: : Carboxylic acids, aldehydes or ketones.
Reduction Products: : Saturated isoquinoline derivatives.
Substitution Products: : Varied sulfonyl nucleophile adducts.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as an intermediate in organic synthesis, it provides a scaffold for developing complex molecules with pharmaceutical potential.
Biology
Enzyme Inhibition: : Studied as an inhibitor for various enzymes due to its ability to bind to active sites.
Protein Interactions: : Explored for its potential to modulate protein-protein interactions.
Medicine
Drug Development: : Evaluated for its pharmacological activities including anti-inflammatory, anti-cancer, and antiviral properties.
Diagnostics: : Utilized in labeling and tracking biological processes.
Industry
Material Science: : Investigated for creating advanced materials with specific electronic or optical properties.
Catalysts: : Used in the development of novel catalysts for chemical reactions.
Wirkmechanismus
The compound exerts its effects through specific interactions with molecular targets:
Binding to Enzymes: : Inhibits enzyme activity by occupying the active site or allosteric sites.
Modulating Pathways: : Alters signaling pathways, influencing cellular processes like proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-((1H-isoquinolin-2-yl)sulfonyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate: : Similar structure but differs in the hydrogenation state of the isoquinoline ring.
Methyl 3-((1H-pyrazol-3-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate: : Similar pyrazole core but different substitution pattern.
Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate: : Similar structure but with a different aromatic substitution.
Uniqueness
Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of dihydroisoquinoline and pyrazole moieties, providing a versatile scaffold for diverse applications.
This compound's structural complexity and reactivity open doors for novel discoveries in various scientific fields. Each moiety contributes distinct properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-16-7-3-4-9-18(16)13-24-15-20(22(26)29-2)21(23-24)30(27,28)25-12-11-17-8-5-6-10-19(17)14-25/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDPSBZIEHXIEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate](/img/structure/B2394842.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2394846.png)




![2-(3-Methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2394854.png)

![4-methoxy-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2394856.png)

![[2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394858.png)
